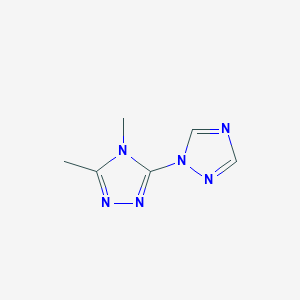
4',5'-Dimethyl-4'H-1,3'-bi-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of acetonitrile with hydrazine hydrate under solvothermal conditions . This method yields 4-amino-4H-3,5-dimethyl-1,2,4-triazole, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.
Wissenschaftliche Forschungsanwendungen
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes . The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole include other triazoles such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 3,5-Dimethyl-1,2,4-triazole
Uniqueness
4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63523-90-0 |
|---|---|
Molekularformel |
C6H8N6 |
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
3,4-dimethyl-5-(1,2,4-triazol-1-yl)-1,2,4-triazole |
InChI |
InChI=1S/C6H8N6/c1-5-9-10-6(11(5)2)12-4-7-3-8-12/h3-4H,1-2H3 |
InChI-Schlüssel |
XMUGXAIARLZEGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


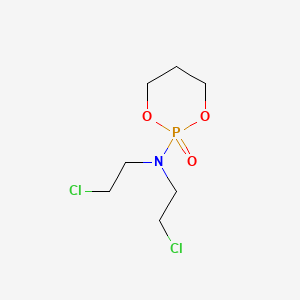


![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
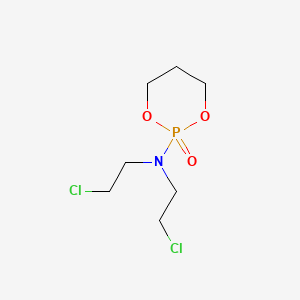
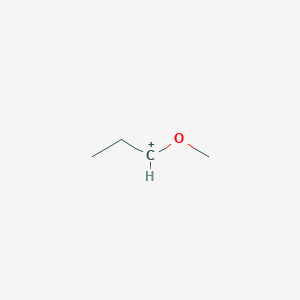


![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
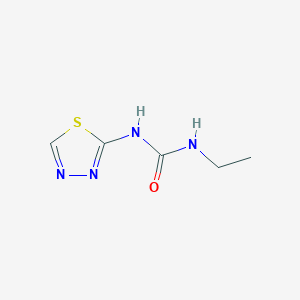

![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)

